2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Description
2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S3 and its molecular weight is 495.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on derivatives related to the compound has involved extensive synthesis efforts, leading to the creation of various analogs with potential biological activities. For example, the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives have been described, highlighting the process of obtaining these compounds and their structural analysis through crystallography (Santagati et al., 1994). Similarly, the crystal structures of certain diamino pyrimidinyl sulfanyl acetamides have been determined, offering insights into the molecular conformation and intramolecular interactions of these compounds (Subasri et al., 2016).
Pharmacological Potential
Several studies have explored the pharmacological applications of these derivatives, focusing on their potential as antimicrobial and anticancer agents. For instance, novel fused imino pyrimido benzothiazole derivatives have been synthesized and screened for anti-bacterial activities, showing that these compounds possess significant biological potential (Kale and Mene, 2013). Moreover, derivatives have been evaluated for their ability to inhibit enzymes like glutaminase, indicating their therapeutic relevance in contexts such as cancer treatment (Shukla et al., 2012).
Antimicrobial Activities
The antimicrobial potential of thienopyrimidine linked rhodanine derivatives has been investigated, revealing that some compounds exhibit potent antibacterial efficacy against various bacterial strains (Kerru et al., 2019). This research underscores the value of these chemical derivatives in developing new antimicrobial agents.
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S3/c1-2-12-28-21(30)18-15-10-6-7-11-16(15)32-20(18)26-23(28)31-13-17(29)24-22-25-19(27-33-22)14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2,(H,24,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSNUIXLFFQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC5=C2CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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